

# **Application Notes and Protocols for Cobalt-55 Radiolabeling of Peptides and Antibodies**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Cobalt-55** (<sup>55</sup>Co) is a positron-emitting radionuclide with promising characteristics for medical imaging using Positron Emission Tomography (PET). With a half-life of 17.53 hours and a positron branching ratio of 77%, <sup>55</sup>Co is well-suited for radiolabeling biomolecules such as peptides and antibodies, which have varying pharmacokinetic profiles.[1] The ability to image with <sup>55</sup>Co can aid in diagnostics and provide dosimetric information for its matched therapeutic counterpart, the Auger electron emitter <sup>58m</sup>Co, establishing a theranostic pair.[1]

The unique coordination chemistry of cobalt allows for stable complexation with various bifunctional chelators, which are essential for attaching the radiometal to the targeting biomolecule. The choice of chelator is critical as it influences the stability of the radiolabeled conjugate, its in vivo biodistribution, and the radiolabeling conditions. Commonly used chelators for cobalt include macrocyclic compounds such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and sarcophagine (Sar) derivatives.

These application notes provide detailed protocols for the conjugation of these chelators to peptides and antibodies, the subsequent radiolabeling with <sup>55</sup>Co, and the necessary quality control procedures.



## **Quantitative Data Summary**

The selection of a chelator for <sup>55</sup>Co radiolabeling depends on the specific biomolecule and the desired application. The following tables summarize key quantitative data for the radiolabeling of peptides with <sup>55</sup>Co using different chelators, compiled from various preclinical studies.

Table 1: Comparison of Chelators for 55Co Labeling of Peptides

| Chelator | Peptide          | Radiolab<br>eling<br>Condition<br>s | Apparent<br>Molar<br>Activity<br>(AMA) | Radioche<br>mical<br>Purity<br>(RCP) | In Vitro<br>Stability<br>(24h,<br>Serum) | Referenc<br>e |
|----------|------------------|-------------------------------------|----------------------------------------|--------------------------------------|------------------------------------------|---------------|
| DOTA     | DOTATATE         | 90°C, 2<br>min<br>(microwave<br>)   | ~18<br>MBq/nmol                        | >99.5%                               | High (not explicitly quantified)         | [2]           |
| NOTA     | NOTA-NT-<br>20.3 | 95°C, 60<br>min                     | 7.4<br>MBq/nmol                        | >99%                                 | High (not explicitly quantified)         | [3][4]        |
| DiAmSar  | NT-<br>Sarcage   | 85°C, 2.5 h                         | 37<br>MBq/nmol                         | >95%                                 | ≥95%                                     | [5]           |

Table 2: In Vivo Performance of 55Co-Labeled Peptides



| Radiotracer                                | Tumor<br>Model                 | Tumor-to-<br>Liver Ratio<br>(Time p.i.)             | Tumor-to-<br>Kidney<br>Ratio (Time<br>p.i.)  | Key Finding                                                                                         | Reference |
|--------------------------------------------|--------------------------------|-----------------------------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| [ <sup>55</sup> Co]Co-<br>DOTATATE         | AR42J<br>(SSTR-<br>expressing) | 65 ± 16 (4h),<br>50 ± 6 (24h)                       | 4 times higher than [64Cu]Cu- DOTATATE (24h) | Superior image contrast compared to <sup>64</sup> Cu and <sup>68</sup> Ga-labeled counterparts. [2] | [2]       |
| [ <sup>55</sup> Co]Co-<br>NOTA-NT-<br>20.3 | HT29<br>(NTSR1-<br>expressing) | Higher than [ <sup>64</sup> Cu]Cu- NOTA-NT- 20.3    | Not specified                                | Enhanced cell uptake and higher tumor-to-blood ratios over time.[3]                                 | [3][4]    |
| [ <sup>55</sup> Co]Co-NT-<br>Sarcage       | HT29<br>(NTSR1-<br>expressing) | Higher than<br>[ <sup>64</sup> Cu]Cu-NT-<br>Sarcage | Not specified                                | Prominent<br>tumor uptake<br>with low<br>background<br>signal.[5]                                   | [5]       |

## **Experimental Protocols**

# Protocol 1: Conjugation of DOTA-NHS Ester to an Antibody

This protocol describes the covalent attachment of a DOTA chelator, activated as an N-hydroxysuccinimide (NHS) ester, to the primary amine groups (e.g., lysine residues) of a monoclonal antibody (mAb).

Materials:



- Monoclonal antibody (mAb)
- DOTA-NHS ester
- Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0 (amine-free)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
- Spectrophotometer
- Centrifugal concentrators

#### Procedure:

- Antibody Preparation:
  - If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the
     Conjugation Buffer using a desalting column or dialysis.
  - Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.
- DOTA-NHS Ester Preparation:
  - Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
  - Calculate the volume of DOTA-NHS ester solution needed to achieve a 10-20 fold molar excess relative to the antibody.
  - Slowly add the DOTA-NHS ester solution to the antibody solution while gently vortexing.
     The final DMSO concentration should be below 10% (v/v).

## Methodological & Application





- Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
- Purification of the DOTA-Antibody Conjugate:
  - Purify the conjugate from unreacted chelator using an SEC column equilibrated with PBS.
  - Collect fractions and measure the protein concentration using a spectrophotometer at 280 nm.
  - Pool the fractions containing the antibody.

#### Characterization:

- Determine the average number of DOTA molecules per antibody (chelator-to-antibody ratio, CAR) using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexation with a non-radioactive metal.
- Assess the immunoreactivity of the DOTA-mAb conjugate using an ELISA or flow cytometry-based binding assay.
- Store the purified conjugate at 2-8°C or frozen at -20°C or -80°C for long-term storage.





Click to download full resolution via product page

# Protocol 2: <sup>55</sup>Co-Radiolabeling of a DOTA-Peptide (e.g., DOTATATE)



This protocol is adapted from procedures for radiolabeling DOTATATE with various radiometals. [2]

#### Materials:

- DOTA-conjugated peptide (e.g., DOTATATE)
- 55CoCl2 in 0.01-0.04 M HCl
- Radiolabeling Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5
- Quench/Stabilizer Solution (optional): Gentisic acid or ascorbic acid solution
- Purification: C18 Sep-Pak cartridge
- Ethanol and sterile water for cartridge conditioning
- Radio-TLC or Radio-HPLC system for quality control

#### Procedure:

- · Reaction Setup:
  - In a sterile reaction vial, add 5-10 nmol of the DOTA-peptide.
  - Add 100-200 μL of Radiolabeling Buffer.
  - Add the desired amount of <sup>55</sup>CoCl<sub>2</sub> solution (e.g., 50-100 MBq).
- Radiolabeling Reaction:
  - Gently mix the contents of the vial.
  - Heat the reaction mixture at 90-95°C for 10-15 minutes. A heating block or microwave synthesizer can be used.[2]
- Purification:



- Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
- Load the reaction mixture onto the cartridge.
- Wash the cartridge with sterile water (5-10 mL) to remove unreacted <sup>55</sup>Co.
- Elute the <sup>55</sup>Co-DOTA-peptide with an ethanol/water mixture (e.g., 1 mL of 50% ethanol).
- Dilute the final product with sterile saline for in vivo use.
- Quality Control:
  - Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.
  - Calculate the specific activity of the final product.





Click to download full resolution via product page



# Protocol 3: Representative Protocol for <sup>55</sup>Co-Radiolabeling of a DOTA-Antibody

Radiolabeling of intact antibodies requires milder conditions than peptides to prevent denaturation. While specific protocols for <sup>55</sup>Co-labeling of antibodies are not yet well-established, this representative protocol is based on best practices for radiolabeling DOTA-conjugated antibodies with other radiometals like <sup>89</sup>Zr and <sup>177</sup>Lu.[6]

#### Materials:

- DOTA-conjugated antibody
- 55CoCl<sub>2</sub> in 0.01-0.04 M HCl
- Radiolabeling Buffer: 0.25 M Ammonium Acetate or Sodium Acetate, pH 5.5-6.0
- Quench Solution: 50 mM DTPA solution
- Purification: SEC column (e.g., PD-10 desalting column) equilibrated with formulation buffer (e.g., saline with 0.1% Tween 20)
- Radio-TLC or Radio-HPLC system for quality control

#### Procedure:

- Reaction Setup:
  - In a sterile, low-binding microcentrifuge tube, add 50-100 μg of the DOTA-antibody.
  - Add Radiolabeling Buffer to a final volume of 100-200 μL.
  - Add the <sup>55</sup>CoCl<sub>2</sub> solution (e.g., 20-50 MBg).
- Radiolabeling Reaction:
  - Incubate the reaction mixture at 37-40°C for 60 minutes with gentle shaking. Note: Higher temperatures can damage the antibody. The optimal temperature and time should be determined empirically.



#### Quenching:

Add a small volume of the Quench Solution (e.g., 5-10 μL) to complex any unreacted
 55Co. Incubate for 5 minutes at room temperature.

#### Purification:

- Purify the radiolabeled antibody using an SEC column to separate the <sup>55</sup>Co-DOTAantibody from the <sup>55</sup>Co-DTPA complex and any remaining free <sup>55</sup>Co.
- Collect the fractions containing the radiolabeled antibody.

#### Quality Control:

- Radiochemical Purity: Determine by instant thin-layer chromatography (ITLC) or SEC-HPLC. The radiochemical purity should be >95%.
- Immunoreactivity: Assess the binding of the <sup>55</sup>Co-DOTA-antibody to its target antigen using a cell-based binding assay. The immunoreactive fraction should be determined and compared to the unlabeled antibody.[7]
- Stability: Evaluate the stability of the radiolabeled antibody in serum at 37°C over time.

## **Signaling Pathway Diagrams**

For peptides targeting specific receptors, understanding the downstream signaling is crucial for interpreting imaging results and predicting therapeutic response.

## Somatostatin Receptor 2 (SSTR2) Signaling

DOTATATE is an analog of somatostatin and primarily targets SSTR2, which is overexpressed in many neuroendocrine tumors. Activation of SSTR2 initiates several downstream signaling cascades that typically lead to anti-proliferative and pro-apoptotic effects.

// Nodes ligand [label="Somatostatin / DOTATATE", fillcolor="#FBBC05", fontcolor="#202124"]; sstr2 [label="SSTR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gi [label="Gi Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ac [label="Adenylyl Cyclase (AC)", fillcolor="#F1F3F4", fontcolor="#202124"]; camp [label="cAMP", fillcolor="#F1F3F4",



fontcolor="#202124"]; shp1 [label="SHP-1 Phosphatase", fillcolor="#34A853", fontcolor="#FFFFFF"]; pi3k [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; mapk [label="MAPK (ERK1/2) Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges ligand -> sstr2 [label="Binds"]; sstr2 -> gi [label="Activates"]; gi -> ac [label="Inhibits", arrowhead="tee"]; ac -> camp [arrowhead="none", style=dashed]; sstr2 -> shp1 [label="Activates"]; shp1 -> pi3k [label="Inhibits", arrowhead="tee"]; shp1 -> mapk [label="Modulates"]; camp -> proliferation [label="Promotes", arrowhead="none", style=dashed]; pi3k -> proliferation [label="Promotes", arrowhead="odot"]; mapk -> proliferation [label="Promotes", arrowhead="odot"]; shp1 -> apoptosis [label="Promotes", arrowhead="vee"]; } dot Caption: Simplified SSTR2 Signaling Pathway.

## **Neurotensin Receptor 1 (NTSR1) Signaling**

Neurotensin (NT) and its analogs target NTSR1, a G protein-coupled receptor implicated in the progression of several cancers. NTSR1 activation can lead to cell proliferation, survival, and migration.

// Nodes ligand [label="Neurotensin Analog", fillcolor="#FBBC05", fontcolor="#202124"]; ntsr1 [label="NTSR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gq [label="Gq/11 Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; plc [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", fillcolor="#FFFFFF", fontcolor="#202124"]; dag [label="DAG", fillcolor="#FFFFFF", fontcolor="#202124"]; ca2 [label="Ca²+ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; pkc [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mapk [label="MAPK (ERK1/2) Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges ligand -> ntsr1 [label="Binds"]; ntsr1 -> gq [label="Activates"]; gq -> plc [label="Activates"]; plc -> ip3; plc -> dag; ip3 -> ca2 [label="Induces"]; dag -> pkc [label="Activates"]; pkc -> mapk [label="Activates"]; mapk -> proliferation [label="Promotes", arrowhead="vee"]; } dot Caption: Simplified NTSR1 Signaling Pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Radiolabeling diaminosarcophagine with cyclotron-produced cobalt-55 and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Radiolabeling Diaminosarcophagine with Cyclotron-Produced Cobalt-55 and [55Co]Co-NT-Sarcage as a Proof of Concept in a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality control test for immunoreactivity of radiolabeled antibody PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cobalt-55
  Radiolabeling of Peptides and Antibodies]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1212007#cobalt-55-radiolabeling-of-peptides-and-antibodies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com